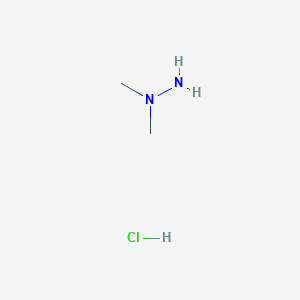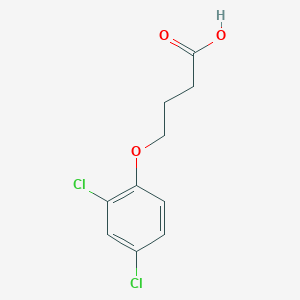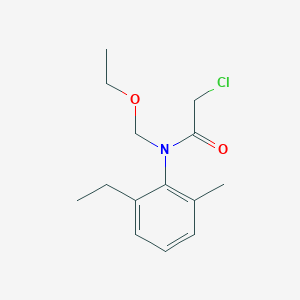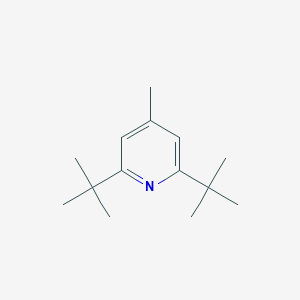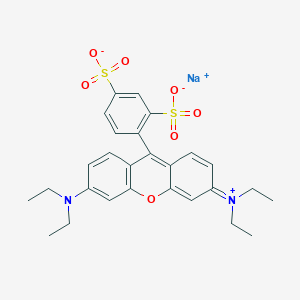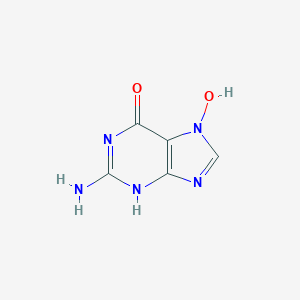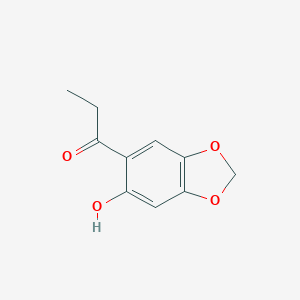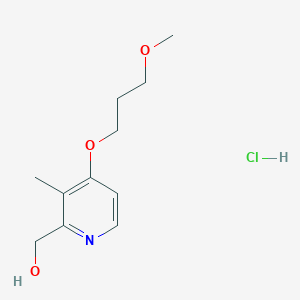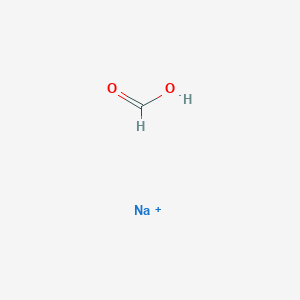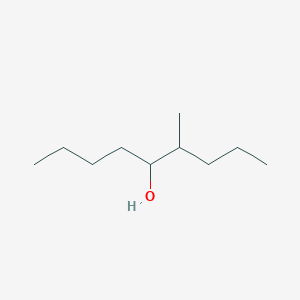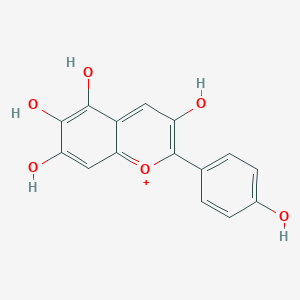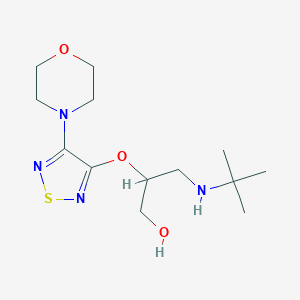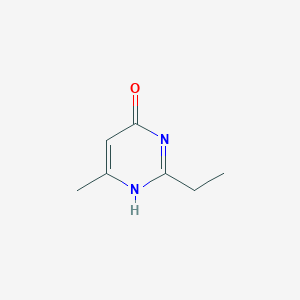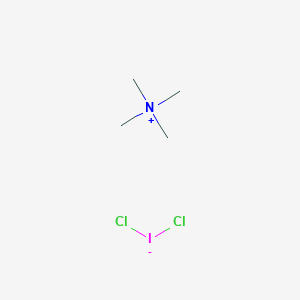
Tetramethylammonium dichloroiodate
Vue d'ensemble
Description
Tetramethylammonium dichloroiodate is a chemical compound that is part of the tetraalkylammonium family, which includes various salts where the cation is a tetraalkylammonium ion. Although the provided papers do not directly discuss tetramethylammonium dichloroiodate, they do provide insights into related compounds and their properties, which can be used to infer some aspects of tetramethylammonium dichloroiodate's characteristics.
Synthesis Analysis
The synthesis of tetraalkylammonium compounds, such as tetramethylammonium auride, involves cation exchange reactions in liquid ammonia . This suggests that a similar approach could be used for synthesizing tetramethylammonium dichloroiodate, potentially by reacting a tetramethylammonium salt with a source of iodate in suitable conditions.
Molecular Structure Analysis
Tetramethylammonium compounds often crystallize in specific systems, as seen with tetramethylammonium azide, which crystallizes in the orthorhombic system . This information can be useful in predicting the crystal structure of tetramethylammonium dichloroiodate, although direct studies would be necessary to confirm its structure.
Chemical Reactions Analysis
Tetraalkylammonium dichloroiodates have been studied as iodinating agents, showing activity in sulfuric acid but not in solid phases . This indicates that tetramethylammonium dichloroiodate could potentially be used in solution-phase reactions as an iodinating agent, although its reactivity would need to be evaluated under specific conditions.
Physical and Chemical Properties Analysis
The thermal properties of related compounds, such as tetramethylammonium hydrogen dichloride, have been thoroughly investigated, providing data on heat capacity and decomposition pressure . These studies can give an idea of the stability and thermal behavior of tetramethylammonium dichloroiodate. Additionally, the standard enthalpies of formation and lattice energies of similar compounds have been determined, which can help in understanding the energetics and solid-state properties of tetramethylammonium dichloroiodate .
Applications De Recherche Scientifique
1. Application in Iodinating Agents
Tetramethylammonium dichloroiodate (Tetraalkylammonium dichloroiodates) has been studied for its use as an iodinating agent. It exhibits significant activity as an iodinating agent for deactivated arenes when used in sulfuric acid solutions or in the presence of Ag2SO4 in H2SO4, demonstrating superelectrophilic properties. This indicates its potential for specific reactions in organic chemistry, especially where precise iodination is required (Filimonov et al., 2008).
2. Synthesis of Hydroximoyl Chlorides
Tetramethylammonium dichloroiodate has been used in the synthesis of hydroximoyl chlorides from aldoximes. The compound, particularly in the form of Benzyltrimethylammonium tetrachloroiodate (BTMA ICl4), facilitates a straightforward conversion of aldoximes to hydroximoyl chlorides. This suggests its applicability in various synthetic chemistry processes where such conversions are necessary (Kanemasa et al., 2000).
3. Kinetic Study in Waste Treatment
Research on Tetramethylammonium hydroxide, closely related to Tetramethylammonium dichloroiodate, demonstrates its role in the electronic industry and the necessity of effective waste treatment processes due to its toxicity. The compound's degradation kinetics and the efficiency of removal from effluents by biological treatment processes have been studied, which is crucial for environmental management in industries where Tetramethylammonium compounds are used (Michelis et al., 2017).
Safety And Hazards
Tetramethylammonium dichloroiodate can cause skin and eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If it comes in contact with the skin or eyes, it should be washed off with plenty of water . If irritation persists, medical advice should be sought .
Propriétés
InChI |
InChI=1S/C4H12N.Cl2I/c1-5(2,3)4;1-3-2/h1-4H3;/q+1;-1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNMSHCNGVSXHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C.Cl[I-]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20471450 | |
| Record name | Tetramethylammonium dichloroiodate(I) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetramethylammonium dichloroiodate | |
CAS RN |
1838-41-1 | |
| Record name | Tetramethylammonium dichloroiodate(I) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetramethylammonium Dichloroiodate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



